molecular formula C18H22F3N5O B4291538 4-(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)morpholine

4-(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)morpholine

Cat. No. B4291538
M. Wt: 381.4 g/mol
InChI Key: MCRKXWIDGORZBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)morpholine, commonly known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders.

Mechanism of Action

TAK-659 exerts its pharmacological effects by inhibiting the activity of BTK, ITK, and TEC kinase, which are involved in the regulation of various signaling pathways in immune cells. By inhibiting these kinases, TAK-659 can modulate the immune response, leading to the suppression of autoimmune responses and the inhibition of cancer cell growth.
Biochemical and physiological effects:
TAK-659 has been shown to exhibit potent anti-inflammatory activity in preclinical studies, making it a promising candidate for the treatment of autoimmune disorders such as rheumatoid arthritis and lupus. It has also been found to inhibit the growth of various cancer cell lines, including lymphoma, leukemia, and multiple myeloma. Additionally, TAK-659 has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of TAK-659 is its specificity for BTK, ITK, and TEC kinase, which makes it a promising candidate for the treatment of autoimmune disorders and cancer. However, one of the limitations of TAK-659 is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.

Future Directions

There are several future directions for research on TAK-659. One of the most promising areas of research is the development of combination therapies that incorporate TAK-659 with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to evaluate the safety and efficacy of TAK-659 in clinical trials, particularly in patients with autoimmune disorders and cancer. Finally, there is a need for the development of more potent and selective inhibitors of BTK, ITK, and TEC kinase, which could lead to the development of more effective treatments for these diseases.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been found to be a potent inhibitor of several protein kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases play a crucial role in the regulation of immune cell signaling pathways, making TAK-659 a promising candidate for the treatment of autoimmune disorders and cancer.

properties

IUPAC Name

4-[1-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]cyclohexyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N5O/c19-18(20,21)14-5-4-6-15(13-14)26-16(22-23-24-26)17(7-2-1-3-8-17)25-9-11-27-12-10-25/h4-6,13H,1-3,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRKXWIDGORZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NN=NN2C3=CC=CC(=C3)C(F)(F)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)morpholine
Reactant of Route 2
4-(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)morpholine
Reactant of Route 4
4-(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)morpholine
Reactant of Route 6
Reactant of Route 6
4-(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)morpholine

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